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Abstract

The development of drug resistance is a primary obstacle in cancer therapy. HOSU-53 is a
novel, potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de
novo pyrimidine biosynthesis pathway.[1][2][3] By blocking this pathway, HOSU-53 shows
compelling anti-proliferative activity in various cancers, particularly hematological malignancies,
that are dependent on this pathway for rapid growth.[3][4][5] However, the emergence of
resistance can limit its therapeutic efficacy. Genome-wide Clustered Regularly Interspaced
Short Palindromic Repeats (CRISPR)-Cas9 knockout screens are a powerful, unbiased method
for identifying genes that modulate drug sensitivity.[6][7][8] This document provides a detailed
protocol for performing a pooled, positive-selection CRISPR-Cas9 screen to identify genes
whose loss confers resistance to HOSU-53. Identifying these genes and their pathways can
reveal novel biomarkers, uncover resistance mechanisms, and suggest new targets for
combination therapies.[7][9]

Principle of the Assay

The foundation of this pooled CRISPR-Cas9 screening approach is to generate a diverse
population of cells where each cell has a single gene knockout.[10][11] This is achieved by
transducing a Cas9-expressing cell line with a lentiviral library of single-guide RNAs (SgRNAS)
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targeting every gene in the genome.[11][12][13] The cell population is then treated with a lethal
concentration of HOSU-53. Most cells will die; however, cells with a gene knockout that confers
resistance will survive and proliferate.[7] By using next-generation sequencing (NGS) to
quantify the sgRNAs present in the surviving population compared to a control population, we
can identify the genes whose knockout is enriched, thereby pinpointing the genetic drivers of
HOSU-53 resistance.[14]

Materials and Reagents
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Reagent/Material Supplier Catalog Number
Human Cancer Cell Line (e.qg.,

MOLM-13) ATCC CRL-3268
Lenti-Cas9-Blast Lentivirus Addgene 52962
Human GeCKOv2 Lentiviral

SgRNA Library Addgene 1000000048
HOSU-53 Custom Synthesis N/A
Lipofectamine 3000 Thermo Fisher L3000015
HEK293T Cells ATCC CRL-3216
psPAX2 Packaging Plasmid Addgene 12260
pMD2.G Envelope Plasmid Addgene 12259
DMEM, High Glucose Gibco 11965092
RPMI 1640 Medium Gibco 11875093
Fetal Bovine Serum (FBS) Gibco 26140079
Penicillin-Streptomycin Gibco 15140122
Polybrene Millipore TR-1003-G
Blasticidin Thermo Fisher R21001
Puromycin Thermo Fisher A1113803
DNeasy Blood & Tissue Kit QIAGEN 69504
NEBNext Ultra || DNA Library

Prep Kit NEB E7645
lllumina Sequencing System lllumina N/A

Experimental Workflow Diagram
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Caption: Overall workflow for the HOSU-53 resistance screen.
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Experimental Protocols
Part 1: Cell Line and Lentivirus Preparation

e Generate Cas9-Expressing Stable Cell Line:
o Transduce the target cancer cell line (e.g., MOLM-13) with Lenti-Cas9-Blast virus.

o Select transduced cells with Blasticidin for 7-10 days until a resistant population is
established.

o Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay) or
Western Blot.

o Package sgRNA Library Lentivirus:

[e]

Co-transfect HEK293T cells with the GeCKOv2 sgRNA library plasmid pool, psPAX2
packaging plasmid, and pMD2.G envelope plasmid using Lipofectamine 3000.

o

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

[e]

Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 um filter.

o

Concentrate the virus if necessary and determine the viral titer.

Part 2: Genome-Wide CRISPR-Cas9 Library
Transduction

o Determine Multiplicity of Infection (MOI):

[e]

Seed the Cas9-expressing cells in a 24-well plate.

o

Transduce cells with a range of viral titers in the presence of Polybrene (8 pg/mL).

[¢]

After 24 hours, replace the medium with fresh medium containing Puromycin.

o

After 48-72 hours of selection, determine the percentage of surviving cells to calculate the
MOI. Aim for an MOI of 0.3 to ensure that most cells receive only one sgRNA.[11]
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e Large-Scale Library Transduction:

o Calculate the number of cells needed to achieve at least 500-1000x coverage of the
SgRNA library.[14] For the GeCKOV2 library (approx. 123,000 sgRNASs), this requires
transducing ~1.2 x 10”8 cells.

o Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3.
o After 24 hours, replace the viral medium with fresh medium.

o After another 24 hours, begin selection with Puromycin. Maintain selection until a stable,
transduced population is achieved.

Part 3: HOSU-53 Drug Selection

o Establish IC80 Concentration:

o Perform a dose-response curve with HOSU-53 on the Cas9-expressing parent cell line to
determine the concentration that kills approximately 80% of cells (IC80) over a 10-14 day
period.

e Positive Selection Screen:

o Collect a baseline cell pellet (T0O) from the puromycin-selected library-transduced
population. This sample is critical for assessing initial library representation.

o Plate the remaining cells and split them into two populations: a control group (treated with
vehicle, e.g., DMSO) and a HOSU-53 treatment group.

o Treat the selection group with the predetermined IC80 concentration of HOSU-53.

o Maintain the cells for 14-21 days, passaging as needed and ensuring the cell number
does not drop below the library coverage level (e.g., >6 x 10"7 cells).

o Replenish HOSU-53 with each media change.

o Once the resistant population has grown out, harvest the cells from both the control and
HOSU-53-treated arms.
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Part 4: Genomic DNA Extraction and sgRNA Sequencing

e Genomic DNA (gDNA) Isolation:

o Isolate gDNA from the TO, control, and HOSU-53-treated cell pellets using a commercial
kit (e.g., QIAGEN DNeasy). Ensure high-quality, high-molecular-weight DNA is obtained.

» sgRNA Amplification and Sequencing:

o Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol.
The first PCR amplifies the sgRNA cassette, and the second PCR adds lllumina
sequencing adapters and barcodes.

o Purify the PCR products.

o Pool the barcoded libraries and perform deep sequencing on an Illlumina platform. Aim for
a sequencing depth that provides at least 100-300 reads per sgRNA in the library.[14]

Data Analysis and Presentation

Raw sequencing reads are first trimmed and then aligned to a reference file of the sgRNA
library to obtain read counts for each sgRNA.[15] Software packages like MAGeCK (Model-
based Analysis of Genome-wide CRISPR-Cas9 Knockout) are widely used to normalize these
counts and identify genes that are significantly enriched or depleted.[15][16] For this positive
selection screen, a gene is considered a "hit" if its corresponding sgRNAs are significantly
enriched in the HOSU-53-treated population compared to the control population.

Table 1: Hypothetical Screen Quality Control Metrics
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) ] Control HOSU-53 Recommended
Metric TO (Baseline) .
(Vehicle) Treated Value
>100
Mapped Reads 1.5x10"8 1.6 x 108 1.4 x10"8
reads/sgRNA
<0.2
Gini Index 0.12 0.15 0.35
(TO/Control)
Zero Counts 5 sgRNAs 12 sgRNAs 45 sgRNAs <100 sgRNAs
Correlation (vs
1.0 0.96 0.65 > 0.9 (Control)

TO)

Table 2: Top Hypothetical Gene Hits Conferring HOSU-53
Resistance

o MAGeCK
Gene Symbol Description P-value FDR
Score

Uridine-Cytidine
UCK2 ) 12.54 1.2e-8 2.5e-7
Kinase 2

ATP Binding
Cassette

ABCG2 . 9.87 4.5e-7 6.1e-6
Subfamily G

Member 2

Solute Carrier
Family 29

SLC29A1 8.12 1.1e-6 1.2e-5
Member 1

(ENT1)

5'-Nucleotidase,
NT5C2 _ 7.55 3.3e-6 2.8e-5
Cytosolic Il

Casein Kinase 1
CSNK1A1l 6.98 8.9e-6 6.5e-5
Alpha 1

Validation of Top Hits
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Hits from a primary screen require rigorous validation.[9][14]

« Individual sgRNA Validation: Transduce the parent cell line with 2-3 individual SgRNAs
targeting each top hit gene and confirm resistance in a cell viability assay.[17]

» Orthogonal Validation: Use an alternative method, such as RNAI, to silence the gene and
confirm the resistance phenotype.[17]

e Rescue Experiments: In the knockout cells, re-introduce the wild-type version of the hit gene
to see if sensitivity to HOSU-53 is restored.

Hypothetical Resistance Pathway

HOSU-53 inhibits DHODH, blocking the de novo synthesis of pyrimidines. A key resistance
mechanism could be the upregulation of the pyrimidine salvage pathway, which utilizes pre-
existing nucleosides like uridine from the environment. The knockout of a negative regulator of
this pathway, or a gene that prevents uridine uptake/utilization, would therefore confer
resistance.

Hypothetical HOSU-53 Resistance Mechanism

De Novo Pathway

Inhibition

Loss of Negative
Regulator of UCK2
(CRISPR Hit)

Cell Proliferation
& Survival

Upregulates/
-._Activates

7

7Sah.ualge Pathway

- > UCK2
EXSrgigirr]]c;us (Uridine Kinase) e
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Caption: Upregulation of the pyrimidine salvage pathway as a resistance mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9
Screening to Identify HOSU-53 Resistance Genes]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15541742#crispr-cas9-screening-to-
identify-hosu-53-resistance-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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